molecular formula C10H18O B115128 Cycloheptanone, 3-(1-methylethyl)-, (3R)-(9CI) CAS No. 154701-69-6

Cycloheptanone, 3-(1-methylethyl)-, (3R)-(9CI)

Cat. No.: B115128
CAS No.: 154701-69-6
M. Wt: 154.25 g/mol
InChI Key: FADJMQQFGSBLND-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-Isopropylcycloheptanone is an organic compound characterized by a cycloheptanone ring substituted with an isopropyl group at the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Isopropylcycloheptanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the catalytic hydrogenation of a precursor compound, such as 3-isopropylcycloheptene, in the presence of a suitable catalyst like palladium on carbon (Pd/C). The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-3-Isopropylcycloheptanone may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Additionally, advanced purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

®-3-Isopropylcycloheptanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of ®-3-Isopropylcycloheptanone can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group or other substituents are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or amines in the presence of a suitable base or catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted cycloheptanones or cycloheptanes.

Scientific Research Applications

®-3-Isopropylcycloheptanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-3-Isopropylcycloheptanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptanone: A structurally similar compound with a cycloheptanone ring but without the isopropyl group.

    3-Methylcycloheptanone: Similar to ®-3-Isopropylcycloheptanone but with a methyl group instead of an isopropyl group.

    Cyclohexanone: A six-membered ring ketone, structurally simpler than ®-3-Isopropylcycloheptanone.

Uniqueness

®-3-Isopropylcycloheptanone is unique due to the presence of the isopropyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

154701-69-6

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(3R)-3-propan-2-ylcycloheptan-1-one

InChI

InChI=1S/C10H18O/c1-8(2)9-5-3-4-6-10(11)7-9/h8-9H,3-7H2,1-2H3/t9-/m1/s1

InChI Key

FADJMQQFGSBLND-SECBINFHSA-N

SMILES

CC(C)C1CCCCC(=O)C1

Isomeric SMILES

CC(C)[C@@H]1CCCCC(=O)C1

Canonical SMILES

CC(C)C1CCCCC(=O)C1

Synonyms

Cycloheptanone, 3-(1-methylethyl)-, (3R)- (9CI)

Origin of Product

United States

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